
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenethyl group, and a propiophenone moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenethyl Intermediate: The initial step involves the reaction of isobutyl bromide with phenethylamine to form the beta-isobutoxyphenethyl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the 4-(beta-isobutoxyphenethyl)-1-piperazine intermediate.
Propiophenone Addition: The final step involves the addition of a propiophenone derivative to the piperazine intermediate, followed by purification to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone hydrochloride
- 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone sulfate
Uniqueness
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
21263-32-1 |
|---|---|
分子式 |
C25H36Cl2N2O2 |
分子量 |
467.5 g/mol |
IUPAC名 |
3-[4-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]piperazin-1-yl]-1-phenylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H34N2O2.2ClH/c1-25(2,3)29-24(20-21-10-6-4-7-11-21)27-18-16-26(17-19-27)15-14-23(28)22-12-8-5-9-13-22;;/h4-13,24H,14-20H2,1-3H3;2*1H |
InChIキー |
LGYHPWSSAZQBQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


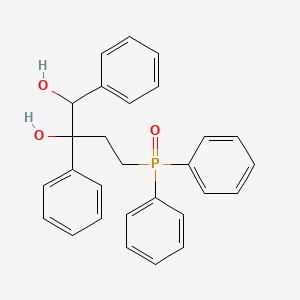
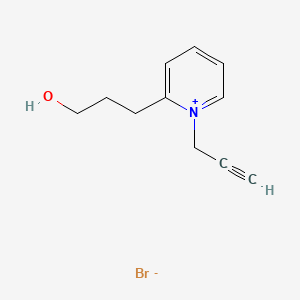


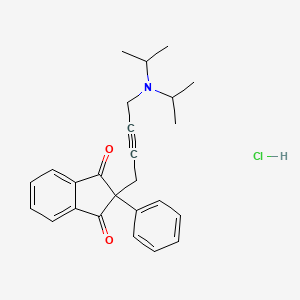
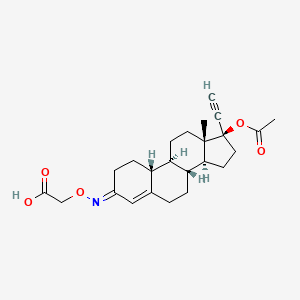

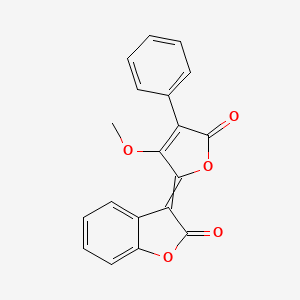

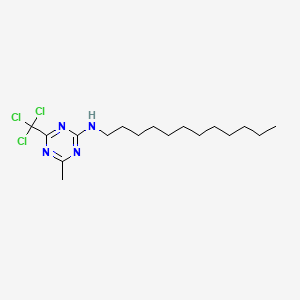
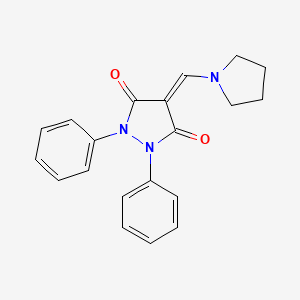
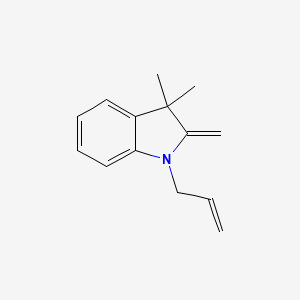
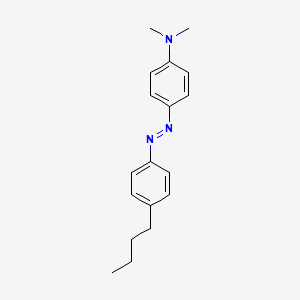
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
